Paluratide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paluratide is a synthetic peptide with the molecular formula C73H105F5N12O12. It is known for its role as a RAS inhibitor, specifically targeting the RAS type GTPase family. This compound was initially developed by Chugai Pharmaceutical Co., Ltd. and is currently in Phase 1 of clinical trials for the treatment of locally advanced malignant solid neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paluratide is synthesized through a series of peptide bond formations, typically involving solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, dry form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Paluratide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is a standard reducing agent.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Paluratide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting RAS proteins, which are involved in cell signaling pathways.
Medicine: Undergoing clinical trials for the treatment of locally advanced malignant solid neoplasms.
Mechanism of Action
Paluratide exerts its effects by inhibiting the RAS type GTPase family of proteins. These proteins play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting RAS proteins, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
KRAS inhibitors: Compounds like AMG 510 and MRTX849, which also target the RAS pathway.
Other RAS inhibitors: Compounds that inhibit different members of the RAS family, such as HRAS and NRAS.
Uniqueness
Paluratide is unique due to its specific targeting of the RAS type GTPase family and its synthetic peptide structure. Unlike small molecule inhibitors, this compound’s peptide nature allows for more precise interactions with its target proteins, potentially leading to higher specificity and reduced off-target effects .
Properties
CAS No. |
2676177-63-0 |
---|---|
Molecular Formula |
C73H105F5N12O12 |
Molecular Weight |
1437.7 g/mol |
IUPAC Name |
(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |
InChI |
InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
InChI Key |
ZQVKVYRBKAEFPD-DEBTURSASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.